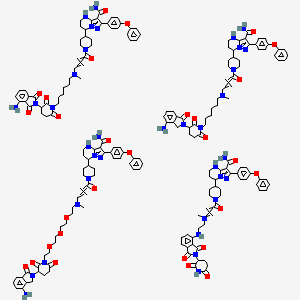
5-(2-Methyl-4-nitrophenyl)furan-2-carboxylicacid [2-(3-chloro-4-methyl-phenyl)-2H-benzotriazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid [2-(3-chloro-4-methyl-phenyl)-2H-benzotriazol] is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid [2-(3-chloro-4-methyl-phenyl)-2H-benzotriazol] typically involves multi-step organic reactions. One common method includes the reaction of 1-bromo-4-methyl-2-nitrobenzene with (5-formylfuran-2-yl)boronic acid in the presence of a palladium catalyst such as Pd(PPh3)2Cl2 and a base like K2CO3 in a solvent mixture of dimethoxyethane, ethanol, and water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid [2-(3-chloro-4-methyl-phenyl)-2H-benzotriazol] undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and chloro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or other strong bases in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the nitro or chloro positions.
Aplicaciones Científicas De Investigación
5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid [2-(3-chloro-4-methyl-phenyl)-2H-benzotriazol] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid [2-(3-chloro-4-methyl-phenyl)-2H-benzotriazol] involves its interaction with molecular targets in biological systems. For instance, it has been shown to inhibit the enzyme salicylate synthase MbtI in Mycobacterium tuberculosis, which is crucial for the biosynthesis of siderophores that facilitate iron acquisition . This inhibition disrupts iron homeostasis, thereby impairing the bacteria’s ability to establish and maintain infection.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid: Shares a similar furan-carboxylic acid structure but lacks the benzotriazole moiety.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a fluorine atom instead of a methyl group, which can alter its chemical properties and biological activity.
Uniqueness
The uniqueness of 5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid [2-(3-chloro-4-methyl-phenyl)-2H-benzotriazol] lies in its dual functional groups, which provide a versatile platform for chemical modifications and potential applications in various fields. Its ability to interfere with iron homeostasis in bacteria makes it a promising candidate for developing new antimicrobial agents.
Propiedades
Fórmula molecular |
C25H19N5O4 |
|---|---|
Peso molecular |
453.4 g/mol |
Nombre IUPAC |
N-[5-(benzotriazol-2-yl)-2-methylphenyl]-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C25H19N5O4/c1-15-7-8-17(29-27-20-5-3-4-6-21(20)28-29)14-22(15)26-25(31)24-12-11-23(34-24)19-10-9-18(30(32)33)13-16(19)2/h3-14H,1-2H3,(H,26,31) |
Clave InChI |
CAIHNOBYYSMXJC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N2N=C3C=CC=CC3=N2)NC(=O)C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(6-Biphenyl-4-yl-imidazo[2,1-b]thiazol-5-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B13387237.png)
![8a-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B13387241.png)

![N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine](/img/structure/B13387265.png)
![3,5-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13387280.png)
![5-Ethyl-3-[6-(3-methoxy-4-methylphenoxy)pyridin-3-yl]imidazolidine-2,4-dione](/img/structure/B13387286.png)
![7-[2-Hydroxy(phenyl)acetamido]-8-oxo-3-({[1-(sulfomethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13387293.png)


![7-Methyl-4,8,11-trioxatricyclo[5.3.1.01,5]undecan-3-one](/img/structure/B13387312.png)
![7-[2-(3-Hydroxy-5-phenylpent-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B13387316.png)
